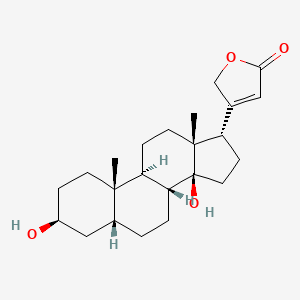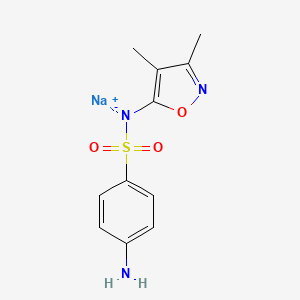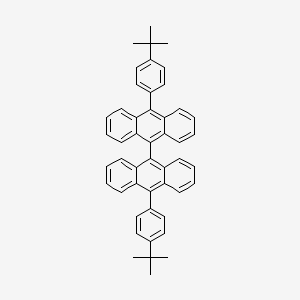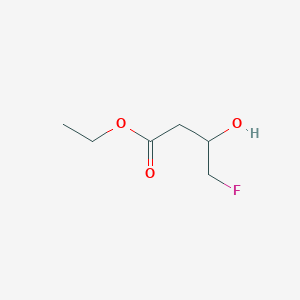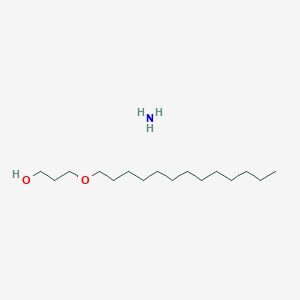
Azane;3-tridecoxypropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azane;3-tridecoxypropan-1-ol:
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Azane;3-tridecoxypropan-1-ol typically involves the reaction of a tridecyl halide with 3-hydroxypropan-1-ol in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 3-hydroxypropan-1-ol attacks the carbon atom bonded to the halide in the tridecyl halide, resulting in the formation of this compound.
Reaction Conditions:
Temperature: The reaction is typically carried out at room temperature.
Solvent: Common solvents used include ethanol or methanol.
Base: Sodium hydroxide or potassium hydroxide is often used as the base to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and increased efficiency. The use of catalysts, such as phase transfer catalysts, can also enhance the reaction rate and yield.
化学反応の分析
Types of Reactions
Azane;3-tridecoxypropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of aldehydes or ketones.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Alkanes.
Substitution: Halides or amines.
科学的研究の応用
Azane;3-tridecoxypropan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of lipid metabolism and membrane biology.
Industry: It is used as a surfactant in various industrial processes, including emulsification and solubilization.
作用機序
The mechanism of action of Azane;3-tridecoxypropan-1-ol involves its interaction with lipid membranes. The long alkyl chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport of molecules across the membrane.
類似化合物との比較
Similar Compounds
- Azane;3-decoxypropan-1-ol
- Azane;3-dodecoxypropan-1-ol
- Azane;3-tetradecoxypropan-1-ol
Uniqueness
Azane;3-tridecoxypropan-1-ol is unique due to its specific alkyl chain length, which imparts distinct physicochemical properties. This makes it particularly useful in applications where specific hydrophobic and hydrophilic balance is required, such as in surfactants and drug delivery systems.
特性
分子式 |
C16H37NO2 |
|---|---|
分子量 |
275.47 g/mol |
IUPAC名 |
azane;3-tridecoxypropan-1-ol |
InChI |
InChI=1S/C16H34O2.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-16-13-14-17;/h17H,2-16H2,1H3;1H3 |
InChIキー |
YOZBWSYCXMVAMK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCOCCCO.N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


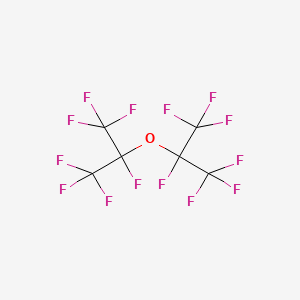
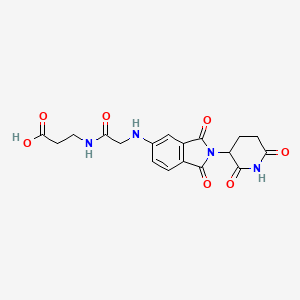
![Methyl 2-[4-(4-methoxy-3,5-dimethylphenoxy)-3,5-dinitrophenyl]acetate](/img/structure/B14755361.png)
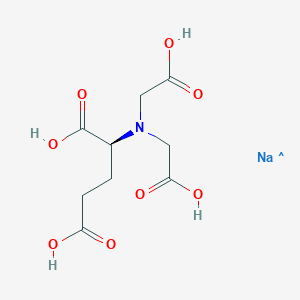
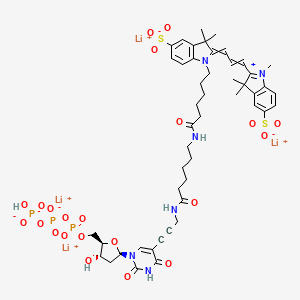
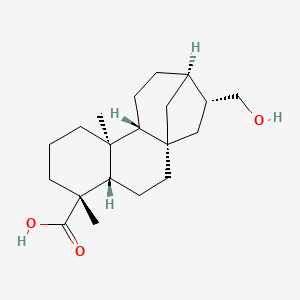
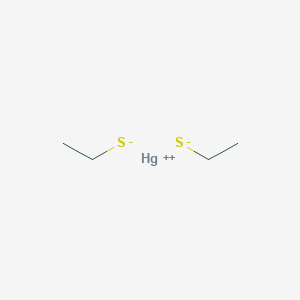
![2-[4-(2-Phenylethenyl)phenyl]-1,3-benzoxazole](/img/structure/B14755398.png)


